molecular formula C16H18N2O4S B4520221 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzamide

3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzamide

Cat. No.: B4520221
M. Wt: 334.4 g/mol
InChI Key: WPHZJUAIDIADIQ-UHFFFAOYSA-N
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Description

3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzamide is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.09872823 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Behavior and Fate

Sulfonamides, including compounds with similar structural features to 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzamide, have been studied for their occurrence, fate, and behavior in aquatic environments. These compounds, used in various consumer products, are considered emerging contaminants. Their presence in water bodies is attributed to the consumption of paraben-based products and their continuous introduction into the environment. Despite wastewater treatments effectively eliminating these compounds, they persist in effluents at low concentration levels. Research highlights the need for further studies on their stability, persistence, and the formation of chlorinated by-products, which could have implications for environmental safety and water quality (Haman et al., 2015).

Antioxidant Activity

The antioxidant properties of sulfonamide compounds have been extensively reviewed, emphasizing the relevance of these compounds in food engineering, medicine, and pharmacy. The review covers various tests used to determine antioxidant activity, including ORAC, HORAC, TRAP, and TOSC, among others. These assays, based on chemical reactions and spectrophotometry, have been successfully applied in analyzing the antioxidant capacity of complex samples, highlighting the potential of sulfonamide compounds, including those similar to this compound, in antioxidant applications (Munteanu & Apetrei, 2021).

Medicinal Significance

Sulfonamides, including structural analogs of this compound, have been recognized for their broad biological properties. These include antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities. The review addresses the medicinal chemistry aspects of sulfonamides, covering their discovery, structure-activity relationships, and mechanisms of action. It emphasizes the importance of sulfonamide subunits in drug development, suggesting their potential in planning and synthesizing future drugs with antitumor properties (Azevedo-Barbosa et al., 2020).

Properties

IUPAC Name

3-[(4-ethoxyphenyl)sulfonylamino]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-3-22-12-7-9-13(10-8-12)23(20,21)18-15-6-4-5-14(11(15)2)16(17)19/h4-10,18H,3H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHZJUAIDIADIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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